PF-06260933 PF-06260933 PF-06260933(cas 1811510-56-1) is a highly selective small-molecule inhibitor of MAP4K4 with IC50s of 3.7 and 160 nM for kinase and cell, respectively.
Brand Name: Vulcanchem
CAS No.: 1811510-56-1
VCID: VC0006722
InChI: InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21)
SMILES: C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl
Molecular Formula: C₁₆H₁₃ClN₄
Molecular Weight: 296.75

PF-06260933

CAS No.: 1811510-56-1

Inhibitors

VCID: VC0006722

Molecular Formula: C₁₆H₁₃ClN₄

Molecular Weight: 296.75

PF-06260933 - 1811510-56-1

CAS No. 1811510-56-1
Product Name PF-06260933
Molecular Formula C₁₆H₁₃ClN₄
Molecular Weight 296.75
IUPAC Name 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine
Standard InChI InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21)
Standard InChIKey KHPCIHZXOGHCLY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl
Description PF-06260933(cas 1811510-56-1) is a highly selective small-molecule inhibitor of MAP4K4 with IC50s of 3.7 and 160 nM for kinase and cell, respectively.
Reference 1. ACS Med Chem Lett. 2015 Oct 6;6(11):1128-33. doi: 10.1021/acsmedchemlett.5b00215.
eCollection 2015 Nov 12.

Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based
Antidiabetic Treatment.

Ammirati M(1), Bagley SW(1), Bhattacharya SK(1), Buckbinder L(1), Carlo AA(1),
Conrad R(1), Cortes C(1), Dow RL(1), Dowling MS(1), El-Kattan A(1), Ford K(1),
Guimarães CR(1), Hepworth D(1), Jiao W(1), LaPerle J(1), Liu S(1), Londregan
A(1), Loria PM(1), Mathiowetz AM(1), Munchhof M(1), Orr ST(1), Petersen DN(1),
Price DA(1), Skoura A(1), Smith AC(1), Wang J(1).

Author information:
(1)Worldwide Medicinal Chemistry, Cardiovascular and Metabolic Research Unit,
External Research Solutions, Primary Pharmacology Group, and Pharmacokinetics,
Dynamics and Metabolism, Pfizer Worldwide Research & Development , 610 Main
Street, Cambridge, Massachusetts 02139, United States.

Recent studies in adipose tissue, pancreas, muscle, and macrophages suggest that
MAP4K4, a serine/threonine protein kinase may be a viable target for antidiabetic
drugs. As part of the evaluation of MAP4K4 as a novel antidiabetic target, a tool
compound, 16 (PF-6260933) and a lead 17 possessing excellent kinome selectivity
and suitable properties were delivered to establish proof of concept in vivo. The
medicinal chemistry effort that led to the discovery of these lead compounds is
described herein together with in vivo pharmacokinetic properties and activity in
a model of insulin resistance.
PubChem Compound 118701008
Last Modified Nov 17 2021
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